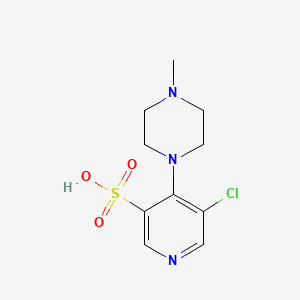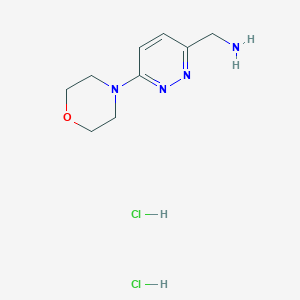
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a pyrrolidine ring with an isopropyl group attached to it. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with a suitable pyrrolidine derivative. One common method involves the use of 1-isopropylpyrrolidine as a starting material, which is then reacted with 2-methoxypyridine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine or pyridine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A similar compound with a pyrrolidine ring attached to a pyridine ring, but without the methoxy group.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another related compound with a methyl group instead of an isopropyl group on the pyrrolidine ring
Uniqueness
The presence of the methoxy group and the isopropyl group in 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine distinguishes it from other similar compounds. These functional groups can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and valuable for specific applications .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methoxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-8-4-5-12(15)11-6-7-13(16-3)14-9-11/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI Key |
QCYODRFILJSDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)




![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)


